molecular formula C13H15NO4 B1309493 methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate CAS No. 32045-07-1

methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

Cat. No.: B1309493
CAS No.: 32045-07-1
M. Wt: 249.26 g/mol
InChI Key: RINMKDRQCGQUQJ-UHFFFAOYSA-N
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Description

Historical Context and Development of Indole Chemistry

Indole chemistry originated in the mid-19th century with the isolation of indole from indigo dye by Adolf von Baeyer in 1866. Early synthetic methods, such as the Baeyer–Emmerling indole synthesis (1869), utilized ortho-nitrocinnamic acid and iron powder to construct the indole core. The Fischer indole synthesis (1883) marked a pivotal advancement, enabling the preparation of diverse indole derivatives from phenylhydrazines and carbonyl compounds. These foundational methods laid the groundwork for modern indole functionalization strategies.

Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate represents a contemporary derivative arising from advances in regioselective substitution and protective group chemistry. Its synthesis typically involves sequential methylation and esterification steps, as demonstrated in protocols for analogous indole carboxylates. For example, intermediate indole-2-carboxylic acids are often methylated using iodomethane under basic conditions before introducing methoxy groups via nucleophilic aromatic substitution.

Significance in Heterocyclic Chemistry Research

Indoles are privileged scaffolds in drug discovery due to their structural similarity to endogenous biomolecules like tryptophan and serotonin. This compound exemplifies the strategic modification of indole’s core to optimize pharmacological properties:

  • Methoxy groups at positions 5 and 6 enhance electron density, influencing π-π stacking interactions in target binding.
  • The N-methyl group reduces metabolic deamination, improving pharmacokinetic stability.
  • The ester moiety at position 2 serves as a prodrug motif or synthetic handle for further derivatization.

This compound has been utilized in multicomponent reactions to generate polycyclic architectures with potential bioactivity. For instance, its ester group participates in condensation reactions with amines to form carboxamide derivatives targeting heme oxygenase-1 (HO-1).

Structural Classification and Nomenclature

This compound (C₁₃H₁₅NO₄; molecular weight: 249.26 g/mol) belongs to the 1H-indole subclass, characterized by a pyrrole ring fused to a benzene ring. Its systematic IUPAC name reflects three key substituents:

  • Methoxy groups at positions 5 and 6 on the benzene ring.
  • Methyl group at the pyrrole nitrogen (position 1).
  • Methyl ester at position 2 of the pyrrole ring.

The structural formula is annotated below:

       OMe
        │
MeO─6─C─5─OMe  
        │  
1─N─Me  
    │  
2─COOMe  

Table 1: Key Structural Features

Position Substituent Role in Reactivity/Bioactivity
1 Methyl group Blocks N-H hydrogen bonding
2 Methyl ester Enables hydrolysis to carboxylic acid
5,6 Methoxy groups Modulate electron density and solubility

Position of this compound in Indole Chemistry

This compound occupies a niche in indole chemistry as a multifunctional intermediate for synthesizing complex alkaloids and pharmaceuticals. Its substitution pattern is optimal for:

  • Directed ortho-metalation : The 5,6-dimethoxy groups direct electrophilic attacks to position 4 or 7, enabling site-specific functionalization.
  • Cross-coupling reactions : The ester group facilitates Suzuki-Miyaura couplings for biaryl synthesis.

In anti-tubercular research, analogs of this compound inhibit Mycobacterium tuberculosis DprE1, a key enzyme in cell wall biosynthesis. The methoxy groups likely contribute to target affinity by mimicking natural substrates’ hydroxyl motifs.

Table 2: Comparative Analysis of Indole Derivatives

Compound Substituents Key Application
Indole None Biosynthetic precursor
5-Methoxyindole 5-OMe Serotonin receptor modulation
Methyl 1-methylindole-2-carboxylate 1-Me, 2-COOMe Prodrug development
This compound 1-Me, 2-COOMe, 5,6-OMe Multicomponent reactions, antimicrobial agents

Properties

IUPAC Name

methyl 5,6-dimethoxy-1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-14-9-7-12(17-3)11(16-2)6-8(9)5-10(14)13(15)18-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINMKDRQCGQUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Biological Activities

Research indicates that methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate exhibits several promising biological activities:

  • Antimitotic Properties : The compound has been evaluated for its potential to inhibit cell division, making it a candidate for cancer treatment . Indole derivatives synthesized from this compound have shown efficacy against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
  • Antimicrobial Activity : Compounds with similar structural features often exhibit antimicrobial properties, suggesting that this compound may possess similar effects.
  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory activities, which could broaden its therapeutic applications beyond oncology.

Comparative Analysis with Related Compounds

The following table highlights the structural features and notable activities of this compound compared to other indole derivatives:

Compound NameStructure FeaturesNotable Activities
Methyl indole-2-carboxylateIndole ring with a carboxyl groupAntimicrobial properties
Methyl 5-methoxyindole-2-carboxylateOne methoxy groupAntitumor activity
Methyl 6-methoxyindole-2-carboxylateOne methoxy groupNeuroprotective effects
Methyl 5,6-dimethoxyindole-2-carboxylate Dual methoxy substitution at positions five and sixPotential antimitotic properties

This comparison illustrates that this compound's unique dual methoxy substitution may enhance its solubility and bioactivity compared to other derivatives.

Case Studies

Recent studies have focused on evaluating the effectiveness of this compound in various experimental models:

  • Cancer Cell Line Studies : In vitro studies demonstrated that derivatives synthesized from this compound exhibit significant cytotoxicity against multiple cancer cell lines. For instance, one study reported IC50 values indicating potent activity against A549 and MCF7 cells.
  • Mechanistic Studies : Research into the mechanism of action suggests that indole derivatives may disrupt cell cycle progression through various pathways. Further investigation is required to elucidate these mechanisms fully .

Mechanism of Action

The mechanism of action of methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 5-Methoxy-1-methyl-1H-indole-2-carboxylate (2b)
  • Key Differences : Lacks the 6-methoxy group present in the target compound.
  • This may decrease binding affinity in biological systems compared to the 5,6-dimethoxy analog .
Ethyl 5,6-Dimethoxy-1H-indole-2-carboxylate
  • Key Differences : Ethyl ester (vs. methyl ester) and absence of N-methylation.
  • Impact : Increased lipophilicity from the ethyl group may enhance membrane permeability but reduce metabolic stability. The free N–H group could participate in additional hydrogen bonding but is more susceptible to oxidative degradation .
Methyl 1,5-Dimethyl-1H-indole-2-carboxylate (2a)
  • Key Differences : Methyl groups at positions 1 and 5 (vs. 5,6-dimethoxy and N-methyl).
  • Impact : Methyl groups are less polar than methoxy, reducing solubility in polar solvents. The absence of 6-methoxy limits steric and electronic effects on ring conjugation .
Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate
  • Key Differences: Isoquinoline core (vs. indole) with a saturated 3,4-bond.
  • The 6,7-dimethoxy pattern may mimic the 5,6-substitution in indoles but with distinct spatial orientation .

Physicochemical and Spectroscopic Properties

Compound Substituents Ester Group HOMO-LUMO Gap (eV) Key Vibrational Modes (cm⁻¹)
Target Compound 5,6-dimethoxy, N-methyl Methyl ~4.2 (DFT) C=O stretch: ~1700
Ethyl 5,6-Dimethoxy-1H-indole-2-carboxylate 5,6-dimethoxy, N–H Ethyl Not reported N–H stretch: ~3400
Methyl 5-Methoxy-1-methyl-1H-indole-2-carboxylate (2b) 5-methoxy, N-methyl Methyl Not reported C–O–C asymmetric: ~1250
Methyl 1,5-Dimethyl-1H-indole-2-carboxylate (2a) 1,5-dimethyl Methyl Not reported C–H bend: ~1450

Key Observations :

  • The target compound’s 5,6-dimethoxy groups enhance electron density on the indole ring, lowering the HOMO-LUMO gap compared to analogs with fewer electron-donating groups .
  • Ethyl esters (e.g., Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate) exhibit red-shifted C=O stretches (~1680 cm⁻¹) due to increased electron-donating effects from the alkyl chain .

Biological Activity

Methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potentials, supported by relevant data and case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their broad range of biological activities, such as:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic

These activities are attributed to their ability to interact with various biological targets, influencing numerous biochemical pathways.

Target Interactions

The compound primarily interacts with several key enzymes and receptors:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
  • Receptor Binding : The compound binds with high affinity to multiple receptors involved in cell signaling pathways, such as MAPK and PI3K/Akt pathways, which are essential for cell proliferation and survival.

Molecular Mechanism

The molecular mechanism involves the binding of this compound to specific biomolecules. This binding can lead to:

  • Activation or inhibition of enzymatic activity
  • Modulation of gene expression
  • Alteration in cellular metabolism

This compound exhibits several important biochemical properties:

PropertyValue/Description
Molecular FormulaC₁₃H₁₅N₁O₄
Molecular Weight247.26 g/mol
SolubilitySoluble in organic solvents like DMSO
StabilityStability varies depending on environmental conditions

Anticancer Activity

In a study evaluating the anticancer potential of various indole derivatives, this compound was found to exhibit significant cytotoxicity against several cancer cell lines. The compound demonstrated an IC₅₀ value indicative of its effectiveness in inhibiting cancer cell growth:

Cell LineIC₅₀ (µM)
A549 (lung cancer)12.5
MCF7 (breast cancer)8.3
HeLa (cervical cancer)10.0

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound. This effect was attributed to the inhibition of COX and LOX enzymes .

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage:

  • Low Doses : Exhibited therapeutic effects such as reduced inflammation and tumor growth.
  • High Doses : Associated with potential toxicity, including hepatotoxicity and nephrotoxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 5,6-dimethoxy-1-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology: The compound is synthesized via cyclization of hydrazone derivatives under acidic conditions. For example, saturation of an alcoholic hydrazone solution with dry hydrogen chloride (HCl) at elevated temperatures (without cooling) induces cyclization, followed by precipitation of ammonium chloride and isolation of the ester . Hydrolysis of the ester (e.g., using NaOH or LiOH) yields the corresponding carboxylic acid derivative, which can be re-esterified to optimize purity .
  • Critical Parameters: Temperature control during HCl saturation is crucial to avoid decomposition. Ethanol is preferred as a solvent due to its compatibility with HCl gas. Yield improvements (70–85%) are achieved by extended reaction times (30–60 minutes) and recrystallization from DMF/acetic acid mixtures .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques:

  • X-ray Crystallography: Orthorhombic crystal system (space group Pbca) with unit cell parameters a = 17.0768 Å, b = 7.7232 Å, c = 17.678 Å. Hydrogen-bonding networks stabilize the lattice .
  • NMR Spectroscopy: 1^1H NMR signals for methoxy groups (δ 3.80–3.95 ppm) and methyl ester (δ 3.70 ppm) confirm substitution patterns. 13^{13}C NMR distinguishes carbonyl carbons (δ 165–170 ppm) .
  • HPLC-PDA: Purity assessment (>95%) using C18 columns with methanol/water gradients .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood due to volatile reagents (e.g., HCl gas).
  • Waste disposal must follow institutional guidelines for halogenated/organic waste .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final cyclization step?

  • Strategies:

  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) or iodine may accelerate cyclization kinetics.
  • Solvent Optimization: Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining yield .
    • Data-Driven Approach: Design a factorial experiment (temperature, solvent, catalyst) to identify key yield drivers.

Q. How should researchers resolve contradictions in reported melting points (e.g., 174°C vs. 176–178°C)?

  • Analysis:

  • Source Comparison: Literature discrepancies may arise from polymorphic forms or impurities. For example, reports 176–178°C for the ethyl ester analog, while cites 174°C for the methyl ester .
  • Experimental Verification: Use differential scanning calorimetry (DSC) to detect polymorphs. Cross-validate purity via HPLC and elemental analysis .

Q. What computational methods are suitable for modeling the compound’s electronic structure and reactivity?

  • Methods:

  • DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict electrophilic substitution sites (e.g., C-3 position).
  • Molecular Dynamics (MD): Simulate solvent interactions to rationalize crystallization behavior observed in X-ray data .
    • Application: Correlate HOMO-LUMO gaps with observed reactivity in Suzuki-Miyaura coupling or nitration reactions .

Q. How can spectral data (e.g., NMR splitting patterns) be reconciled with crystallographic data?

  • Case Study: The X-ray structure () shows planar indole rings, but 1^1H NMR may exhibit splitting due to hindered rotation of the methoxy groups.
  • Resolution: Variable-temperature NMR can confirm dynamic effects. At low temperatures (<−40°C), splitting may resolve into distinct signals, aligning with crystallographic symmetry .

Theoretical Framework Integration

Link research to indole alkaloid biosynthesis or drug design paradigms. For example, the compound’s methoxy groups mimic natural auxin derivatives, enabling studies in plant growth regulation .

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